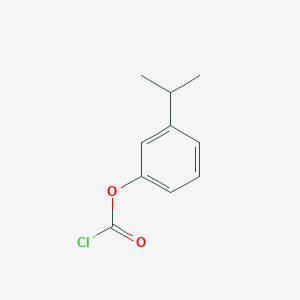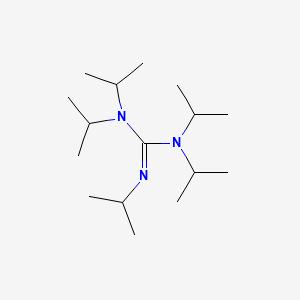
1,1,2,3,3-Pentaisopropylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,3-Pentaisopropylguanidine is a sterically hindered guanidine compound with the molecular formula C16H35N3. It is known for its high basicity and unique structural properties, which make it a valuable reagent in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentaisopropylguanidine can be synthesized through the reaction of Vilsmeier salts, derived from tetra-alkylureas or tetra-alkylthioureas, with primary aliphatic amines . The reaction typically involves the following steps:
- Preparation of Vilsmeier salts from tetra-alkylureas or tetra-alkylthioureas.
- Reaction of the Vilsmeier salts with primary aliphatic amines to form the desired guanidine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired results .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3,3-Pentaisopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form substituted guanidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which have various applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
1,1,2,3,3-Pentaisopropylguanidine has several scientific research applications, including:
Chemistry: It is used as a strong base in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,2,3,3-Pentaisopropylguanidine involves its high basicity and ability to form hydrogen bonds. The compound interacts with molecular targets through protonation and deprotonation reactions, affecting various biochemical pathways. Its unique structure allows it to interact with aromatic systems and nucleic acid bases, influencing their conformation and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3,3-Tetramethylguanidine
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- 1,1,3,3-Tetraisopropylguanidine
Uniqueness
1,1,2,3,3-Pentaisopropylguanidine is unique due to its steric hindrance and high basicity, which make it a valuable reagent in specific chemical reactions. Its structure provides stability and resistance to alkylating agents, distinguishing it from other guanidine compounds .
Propiedades
Número CAS |
81236-11-5 |
|---|---|
Fórmula molecular |
C16H35N3 |
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
1,1,2,3,3-penta(propan-2-yl)guanidine |
InChI |
InChI=1S/C16H35N3/c1-11(2)17-16(18(12(3)4)13(5)6)19(14(7)8)15(9)10/h11-15H,1-10H3 |
Clave InChI |
YKRBTEJVESWMGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C(N(C(C)C)C(C)C)N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


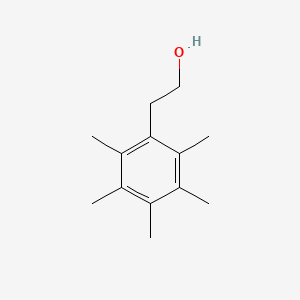
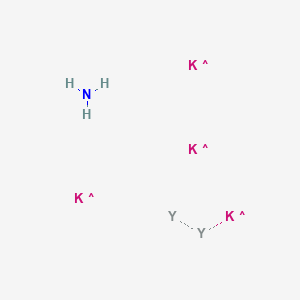
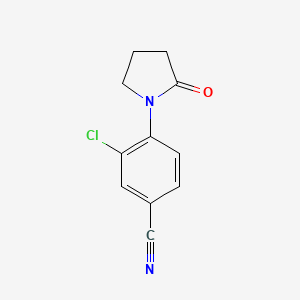




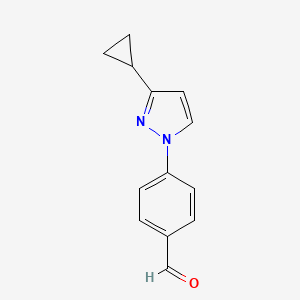

![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)


